ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate
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Description
Ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22ClN7O4 and its molecular weight is 459.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.1421799 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F1876-1107 is Protein Tyrosine Kinase 7 (PTK7) . PTK7 is a catalytically inactive transmembrane protein that is overexpressed in multiple solid tumors and underexpressed in healthy tissues .
Mode of Action
F1876-1107 is an Antibody-Drug Conjugate (ADC) consisting of a PTK7-targeted antibody conjugated to a novel, proprietary hydrophilic MMAE-based linker-drug . The ADC binds to the PTK7 protein on the surface of cancer cells, after which it is internalized and the cytotoxic drug is released, leading to cell death .
Biochemical Pathways
As an adc, it is likely to interfere with cell division and growth pathways, leading to apoptosis of the cancer cells .
Pharmacokinetics
As an ADC, it is expected to have a complex pharmacokinetic profile influenced by factors such as the rate of antibody binding and internalization, the stability of the linker, and the rate of drug release .
Result of Action
The result of F1876-1107’s action is the selective killing of cancer cells overexpressing PTK7, while sparing healthy cells . This leads to a reduction in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of F1876-1107 is influenced by the tumor microenvironment. Factors such as the density of PTK7 expression on the cancer cells, the presence of other cell types in the tumor microenvironment, and the accessibility of the tumor to the drug can all influence the efficacy of F1876-1107 .
Properties
IUPAC Name |
ethyl 4-[2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O4/c1-3-32-20(31)26-8-6-25(7-9-26)16(29)11-27-12-22-18-17(19(27)30)23-24-28(18)14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSFIWWAANALKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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